Osi-930
Overview
Description
OSI-930 is a novel, potent, oral small-molecule receptor tyrosine kinase inhibitor. It primarily targets the receptor tyrosine kinases c-Kit and vascular endothelial growth factor receptor-2 (VEGFR-2). This compound is designed to inhibit both cancer cell proliferation and blood vessel growth (angiogenesis) in selected tumors .
Mechanism of Action
OSI-930 is a novel, orally active inhibitor that has been designed to target both cancer cell proliferation and blood vessel growth (angiogenesis) in selected tumors . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets two clinically validated receptors: c-Kit and the vascular endothelial growth factor receptor-2 (VEGFR-2) . These receptors play crucial roles in cancer cell proliferation and angiogenesis, respectively .
Mode of Action
This compound acts as a multi-targeted tyrosine kinase inhibitor , designed to co-inhibit the receptor tyrosine kinases c-Kit and VEGFR-2 . The inhibition of the tyrosine kinase activity of Kit is expected to result in reduced cancer cell proliferation and increased cellular apoptosis in tumor types driven by Kit, resulting in inhibition of tumor growth . This compound is also capable of inhibiting VEGFR-2, a key mediator of blood vessel growth in response to the angiogenic growth factor VEGF .
Biochemical Pathways
The inhibition of c-Kit and VEGFR-2 by this compound affects the signaling pathways associated with these receptors. The inhibition of c-Kit reduces cancer cell proliferation and increases cellular apoptosis, thereby inhibiting tumor growth . On the other hand, the inhibition of VEGFR-2 impacts the growth and metastases of a wide range of angiogenesis-dependent malignancies, as this receptor mediates blood vessel growth in response to VEGF .
Pharmacokinetics
It is known that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
The molecular effects of this compound include the inhibition of the phosphorylation status of AKT, S6, and p70S6 kinase . This parallels the in vivo observations where this compound shows broad efficacy in tumor models representative of small cell lung cancer, glioblastoma, colorectal, renal, head and neck, non-small cell lung cancer, and gastric cancers .
Action Environment
It is known that the efficacy of this compound in mouse xenograft models is observed at dose levels that maintain a significant level of inhibition of the molecular targets of this compound for a prolonged period . This suggests that the dosage and duration of treatment could be important factors influencing the action of this compound.
Biochemical Analysis
Biochemical Properties
OSI-930 interacts with the receptor tyrosine kinases Kit and KDR . It selectively inhibits these enzymes, thereby playing a significant role in biochemical reactions . The inhibition of the tyrosine kinase activity of Kit is expected to result in reduced cancer cell proliferation and increased cellular apoptosis in tumor types driven by Kit .
Cellular Effects
This compound has broad efficacy in tumor models representative of small cell lung cancer, glioblastoma, colorectal, renal, head and neck, non-small cell lung cancer, and gastric cancers . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound acts as a potent co-inhibitor of the receptor tyrosine kinases c-Kit and VEGFR-2 . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In the mutant Kit–expressing HMC-1 xenograft model, prolonged inhibition of Kit was achieved at oral doses between 10 and 50 mg/kg and this dose range was associated with antitumor activity . This suggests that this compound maintains a significant level of inhibition of the molecular targets for a prolonged period .
Dosage Effects in Animal Models
Prolonged inhibition of wild-type Kit in the NCI-H526 xenograft model was observed at oral doses of 100 to 200 mg/kg, which was the dose level associated with significant antitumor activity . This indicates that the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound undergoes aldehyde oxidase (AO) metabolism to a mono-oxygenated 2-oxo metabolite . AO contributes nearly 50% to the overall metabolism of this compound .
Transport and Distribution
It is known that this compound selectively inhibits Kit and KDR with similar potency in intact cells .
Subcellular Localization
It is known that this compound selectively inhibits Kit and KDR with similar potency in intact cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSI-930 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired molecular structure .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards. Specific details on the industrial production methods are not publicly available .
Chemical Reactions Analysis
Types of Reactions
OSI-930 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
OSI-930 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study receptor tyrosine kinase inhibition.
Biology: Investigated for its effects on cell signaling pathways and cellular processes.
Medicine: Evaluated in clinical studies for its potential to treat various cancers, including small cell lung cancer, glioblastoma, colorectal cancer, renal cancer, head and neck cancer, non-small cell lung cancer, and gastric cancer
Comparison with Similar Compounds
Similar Compounds
Imatinib: Another tyrosine kinase inhibitor used to treat chronic myelogenous leukemia and gastrointestinal stromal tumors.
Erlotinib: An epidermal growth factor receptor tyrosine kinase inhibitor used to treat non-small cell lung cancer and pancreatic cancer
Uniqueness
OSI-930 is unique in its dual inhibition of c-Kit and VEGFR-2, making it a potent inhibitor of both cancer cell proliferation and angiogenesis. This dual-targeting approach distinguishes it from other tyrosine kinase inhibitors that may only target a single pathway .
Properties
IUPAC Name |
3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2S/c23-22(24,25)30-16-7-5-15(6-8-16)28-21(29)20-19(10-12-31-20)27-13-14-9-11-26-18-4-2-1-3-17(14)18/h1-12,27H,13H2,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTCROZDHDSNIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CNC3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993606 | |
Record name | 3-{[(Quinolin-4-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60993606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
OSI-930 is a multi-targeted tyrosine kinase inhibitor that is designed to act as a potent co-inhibitor of the receptor tyrosine kinases c-Kit and VEGFR-2. The inhibition of the tyrosine kinase activity of Kit is expected to result in reduced cancer cell proliferation and increased cellular apoptosis in tumor types driven by Kit, resulting in inhibition of tumor growth. OSI-930 is also capable of inhibiting VEGFR-2. This receptor is present on endothelial cells and is a key mediator of blood vessel growth in response to the angiogenic growth factor VEGF. This pathway is believed to be the single most important mechanism for recruitment of new blood vessels in nearly all solid tumors. Inhibition of this pathway should therefore impact the growth and metastases of a wide range of angiogenesis-dependent malignancies. | |
Record name | OSI-930 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05913 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
728033-96-3 | |
Record name | OSI-930 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0728033963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OSI-930 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05913 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-{[(Quinolin-4-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60993606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSI-930 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1PEG5Q9Y2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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